molecular formula C13H11NO3 B6414834 4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95% CAS No. 1261913-36-3

4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95%

Cat. No. B6414834
CAS RN: 1261913-36-3
M. Wt: 229.23 g/mol
InChI Key: XTDKHHKFRNUUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95% (4-HMPP) is an organic compound with a wide range of applications in the fields of pharmaceuticals, food chemistry, and biochemistry. It is a base compound used in the synthesis of various drugs and other compounds, and has been the subject of extensive research due to its unique properties.

Scientific Research Applications

4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as the anti-inflammatory drug flufenamic acid, and as an intermediate in the synthesis of other compounds, such as the anti-fungal agent terbinafine. It has also been used as a reagent in organic synthesis, and has been studied for its potential use in the synthesis of new materials and compounds.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95% is not yet fully understood. However, it is believed that the compound acts as a proton donor and can form hydrogen bonds with other molecules, which can affect the structure and reactivity of the molecules it interacts with. It is also believed to be able to form complexes with transition metals, which can affect the reactivity of the metal.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95% are not yet fully understood. However, it is believed to have some effects on the metabolism of cells, as it has been shown to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase. It has also been shown to have some antioxidant activity, and may have some anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of conditions. It is also relatively non-toxic and has low volatility, making it safe to handle and use in experiments. However, it can be difficult to obtain in large quantities, as it is not widely available. Additionally, it can be difficult to purify, as it can form complexes with other compounds.

Future Directions

There are a number of potential future directions for research on 4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95%. These include further research into its mechanism of action and biochemical and physiological effects, as well as research into new applications for the compound, such as its potential use in the synthesis of new materials and compounds. Additionally, research into new methods of synthesis and purification of 4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95% could lead to improved production and availability of the compound. Finally, research into the potential toxicity and side effects of 4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95% could lead to improved safety and efficacy of the compound.

Synthesis Methods

4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 4-methoxycarbonylphenylacetic acid with pyridine in the presence of an acid catalyst. This reaction yields the intermediate, 4-methoxycarbonylphenylpyridine. The second step involves the oxidation of 4-methoxycarbonylphenylpyridine with hydrogen peroxide in the presence of a base, such as sodium hydroxide, to yield 4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95%.

properties

IUPAC Name

methyl 4-(4-oxo-1H-pyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12-8-11(15)6-7-14-12/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDKHHKFRNUUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692629
Record name Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine

CAS RN

1261913-36-3
Record name Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.